
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its benzimidazole core structure, which is a fused ring system consisting of benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the benzimidazole derivative using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzimidazole derivatives.
Reduction: Reduction of the nitrophenyl group can yield aminobenzimidazole derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Nitrobenzimidazole derivatives.
Reduction: Aminobenzimidazole derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole-4-carboxylic acid, 2-(3-methoxy-2-nitrophenyl)-, ethyl ester
- 1H-Benzimidazole-4-carboxylic acid, 2-(4-nitrophenyl)-, ethyl ester
Uniqueness
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
560086-13-7 |
|---|---|
Molecular Formula |
C16H13N3O4 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
ethyl 2-(2-nitrophenyl)-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C16H13N3O4/c1-2-23-16(20)11-7-5-8-12-14(11)18-15(17-12)10-6-3-4-9-13(10)19(21)22/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
ZLIBRLXTZCWEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



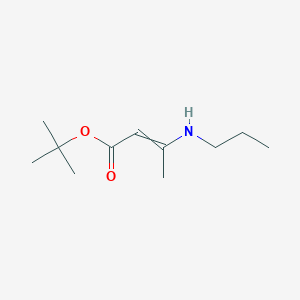


![2-[(3-Chloropropyl)amino]-2-methylpropanenitrile](/img/structure/B12570119.png)
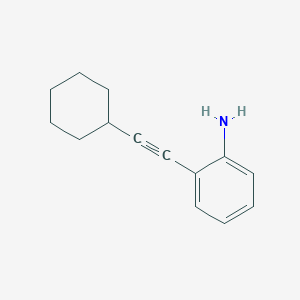
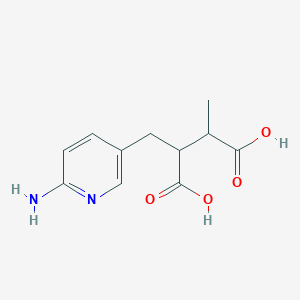
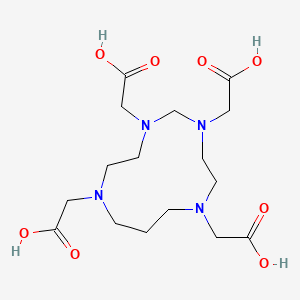
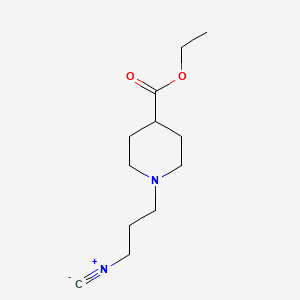
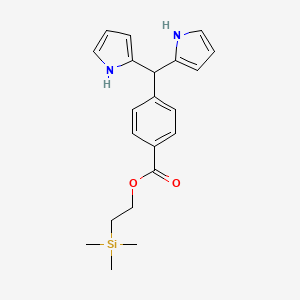
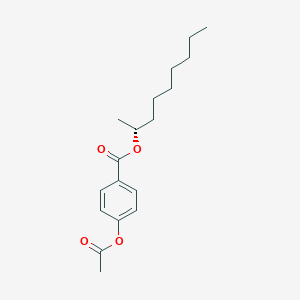

![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)

